
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, commonly known as PPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPPEB belongs to the family of arylacetylene derivatives and has been found to possess interesting pharmacological properties.
Mechanism Of Action
The mechanism of action of PPPEB is not fully understood. However, it has been suggested that PPPEB acts as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release. PPPEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
PPPEB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. PPPEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
PPPEB has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. However, PPPEB also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. PPPEB also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of PPPEB. One area of research is the development of more stable and soluble derivatives of PPPEB that can be used in vivo. Another area of research is the investigation of the potential use of PPPEB in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of PPPEB needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
PPPEB can be synthesized using a multistep process that involves the coupling of 4-(4-propylcyclohexyl)phenylacetylene with 1-bromo-4-(4-ethynylphenyl)benzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain PPPEB in high purity.
Scientific Research Applications
PPPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. PPPEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
100558-53-0 |
|---|---|
Product Name |
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene |
Molecular Formula |
C26H32 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
InChI Key |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



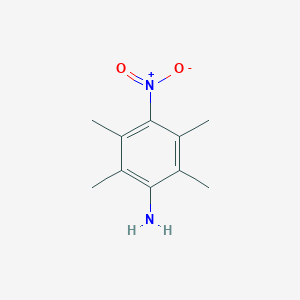


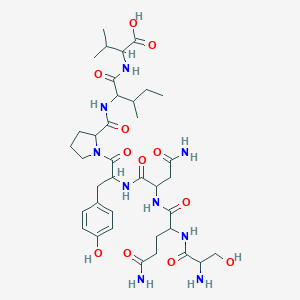
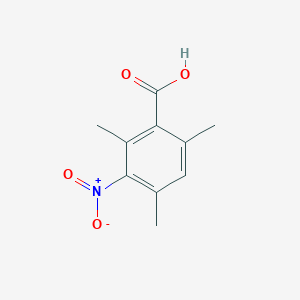
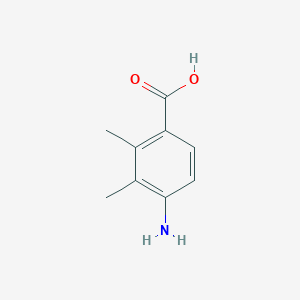
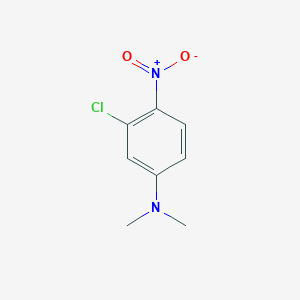
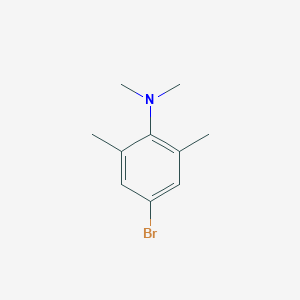
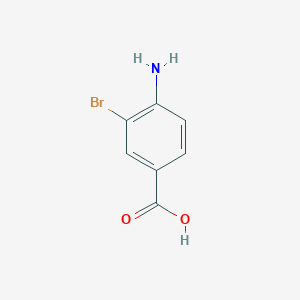
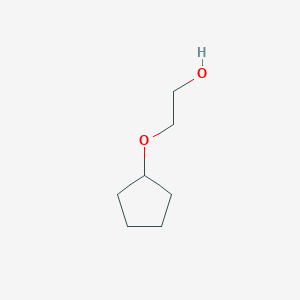
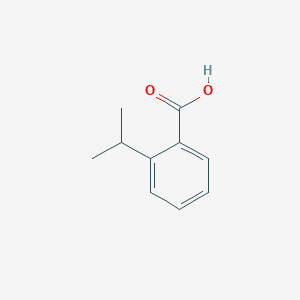
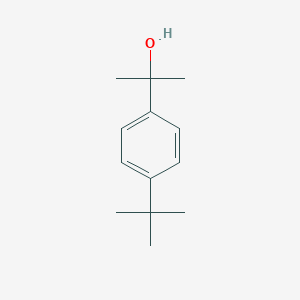
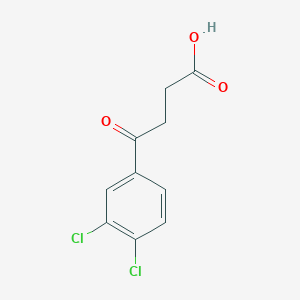
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)